



(Rac)-MEM 1003: A Technical Guide on Pharmacology and Toxicology

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Compound of Interest		
Compound Name:	(Rac)-MEM 1003	
Cat. No.:	B1676191	Get Quote

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Executive Summary

(Rac)-MEM 1003 is the racemic mixture of MEM 1003, a novel dihydropyridine L-type calcium channel antagonist. It was developed by Memory Pharmaceuticals for the potential treatment of Alzheimer's disease and bipolar disorder. The core of its mechanism of action was the modulation of aberrant neuronal calcium homeostasis, a pathological hallmark in several neurodegenerative and psychiatric conditions. Preclinical studies demonstrated neuroprotective effects and cognitive enhancement in animal models. However, the clinical development of MEM 1003 was discontinued following Phase 2a trials that failed to meet their primary efficacy endpoints for both Alzheimer's disease and acute mania in bipolar disorder. This technical guide provides a comprehensive overview of the pharmacology and toxicology of (Rac)-MEM 1003, based on publicly available data and established principles of drug development.

Pharmacology Mechanism of Action

(Rac)-MEM 1003 acts as an antagonist of L-type voltage-gated calcium channels (L-VGCCs). In pathological states such as Alzheimer's disease, dysregulation of calcium homeostasis can lead to excessive intracellular calcium levels, triggering a cascade of neurotoxic events including mitochondrial dysfunction, activation of apoptotic pathways, and impaired synaptic



plasticity. By blocking L-VGCCs, **(Rac)-MEM 1003** was intended to reduce this excessive calcium influx, thereby restoring a more physiological intracellular calcium concentration and mitigating downstream neurotoxicity. The dihydropyridine class of compounds, to which MEM 1003 belongs, typically binds to the α1 subunit of the L-type calcium channel.

Pharmacodynamics

Preclinical studies suggested that MEM 1003 exhibited a degree of selectivity for the central nervous system (CNS) over the periphery. This was a key desired feature, as many L-type calcium channel blockers have significant cardiovascular effects, such as vasodilation and hypotension, which could be limiting in a CNS-targeted therapy. The intended pharmacodynamic effects in the CNS included the normalization of neuronal excitability and protection against excitotoxicity.

Pharmacokinetics

Detailed pharmacokinetic data for **(Rac)-MEM 1003** are not publicly available. The tables below outline the typical parameters that would have been assessed during its preclinical and clinical development.

Table 1: Preclinical Pharmacokinetic Parameters of (Rac)-MEM 1003



Parameter	Species	Value
Absorption		
Bioavailability (%)	Data not publicly available	Data not publicly available
Tmax (h)	Data not publicly available	Data not publicly available
Distribution		
Volume of Distribution (Vd) (L/kg)	Data not publicly available	Data not publicly available
Protein Binding (%)	Data not publicly available	Data not publicly available
Metabolism		
Primary Metabolizing Enzymes	Data not publicly available	Data not publicly available
Major Metabolites	Data not publicly available	Data not publicly available
Excretion		
Half-life (t1/2) (h)	Data not publicly available	Data not publicly available
Clearance (CL) (L/h/kg)	Data not publicly available	Data not publicly available
Primary Route of Excretion	Data not publicly available	Data not publicly available

Table 2: Human Pharmacokinetic Parameters of (Rac)-MEM 1003 (from Phase 1 studies)

Parameter	Dose	Value
Cmax (ng/mL)	Data not publicly available	Data not publicly available
Tmax (h)	Data not publicly available	Data not publicly available
AUC (ng·h/mL)	Data not publicly available	Data not publicly available
Half-life (t1/2) (h)	Data not publicly available	Data not publicly available
Clearance (CL) (L/h)	Data not publicly available	Data not publicly available

Toxicology



Comprehensive toxicology data for **(Rac)-MEM 1003** are not available in the public domain. The following table summarizes the types of toxicological assessments that would have been conducted as part of its preclinical safety evaluation. In clinical trials, MEM 1003 was reported to be generally well-tolerated. However, in the Phase 2a trial for Alzheimer's disease, seven serious adverse events, including two deaths, were reported in the treatment groups, although none were deemed to be treatment-related by the investigators.

Table 3: Summary of Preclinical Toxicology Studies for (Rac)-MEM 1003

Study Type	Species	Key Findings
Acute Toxicity		
Single-Dose Toxicity (LD50)	Data not publicly available	Data not publicly available
Sub-chronic Toxicity		
Repeat-Dose Toxicity (e.g., 28-day, 90-day)	Data not publicly available	Data not publicly available
Genotoxicity		
Ames Test (in vitro)	Data not publicly available	Data not publicly available
Chromosomal Aberration Assay (in vitro)	Data not publicly available	Data not publicly available
Micronucleus Test (in vivo)	Data not publicly available	Data not publicly available
Safety Pharmacology		
Cardiovascular (e.g., hERG assay, telemetry in large animals)	Data not publicly available	Data not publicly available
Central Nervous System	Data not publicly available	Data not publicly available
Respiratory	Data not publicly available	Data not publicly available
Reproductive and Developmental Toxicity	Data not publicly available	Data not publicly available



Experimental Protocols

Detailed experimental protocols for **(Rac)-MEM 1003** are proprietary to Memory Pharmaceuticals and are not publicly available. The following are generalized methodologies that are standard in the industry for the preclinical and clinical evaluation of a compound like **(Rac)-MEM 1003**.

In Vitro Pharmacology: L-Type Calcium Channel Binding Assay

- Objective: To determine the binding affinity of (Rac)-MEM 1003 for the L-type calcium channel.
- Methodology:
 - Membrane Preparation: Synaptosomal membranes are prepared from a relevant brain region (e.g., cortex or hippocampus) of a suitable animal model (e.g., rat).
 - Radioligand Binding: A radiolabeled L-type calcium channel antagonist (e.g., [³H]nitrendipine) is incubated with the membrane preparation in the presence of varying
 concentrations of (Rac)-MEM 1003.
 - Incubation and Separation: The mixture is incubated to allow for binding equilibrium.
 Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
 - Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
 - Data Analysis: Non-specific binding is determined in the presence of a high concentration
 of an unlabeled antagonist. Specific binding is calculated by subtracting non-specific from
 total binding. The inhibition constant (Ki) of (Rac)-MEM 1003 is determined by non-linear
 regression analysis of the competition binding data.

In Vivo Pharmacology: Morris Water Maze for Cognitive Enhancement



- Objective: To assess the effect of (Rac)-MEM 1003 on learning and memory in an animal model of cognitive impairment.
- Methodology:
 - Animal Model: Aged rodents or a transgenic model of Alzheimer's disease are used.
 - Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
 - Acquisition Phase: Animals are trained over several days to find the hidden platform using spatial cues in the room. (Rac)-MEM 1003 or vehicle is administered prior to each training session. Latency to find the platform and path length are recorded.
 - Probe Trial: The platform is removed, and the animal is allowed to swim for a set period.
 The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
 - Data Analysis: Performance metrics (escape latency, path length, time in target quadrant)
 are compared between the (Rac)-MEM 1003-treated and vehicle-treated groups using
 appropriate statistical tests (e.g., ANOVA).

Preclinical Toxicology: Repeat-Dose Toxicity Study

- Objective: To evaluate the potential toxicity of (Rac)-MEM 1003 after repeated administration over a defined period.
- Methodology:
 - Species Selection: Two species are typically used, one rodent (e.g., rat) and one non-rodent (e.g., dog).
 - Dose Groups: At least three dose levels (low, mid, high) and a vehicle control group are included.
 - Administration: The drug is administered daily for a specified duration (e.g., 28 or 90 days)
 via the intended clinical route (e.g., oral).



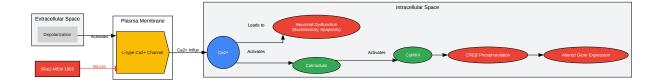
- In-life Observations: Clinical signs, body weight, food consumption, and ophthalmoscopy are monitored throughout the study.
- Clinical Pathology: Blood and urine samples are collected at specified time points for hematology, clinical chemistry, and urinalysis.
- Terminal Procedures: At the end of the study, animals are euthanized, and a full necropsy is performed. Organ weights are recorded, and tissues are collected for histopathological examination.
- Data Analysis: All data are analyzed for dose-related changes and to identify any target organs of toxicity. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Clinical Trial: Phase 2a in Alzheimer's Disease

- Objective: To assess the efficacy and safety of MEM 1003 in patients with mild to moderate Alzheimer's disease.
- Study Design: A multi-center, randomized, double-blind, placebo-controlled study.
- Patient Population: Subjects diagnosed with mild to moderate Alzheimer's disease.
- Intervention: Patients are randomized to receive one of multiple doses of MEM 1003 or a placebo for a specified treatment period (e.g., 12 weeks).
- Outcome Measures:
 - Primary Endpoint: Change from baseline in a cognitive assessment scale, such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).
 - Secondary Endpoints: Changes in other cognitive and functional measures (e.g., Mini-Mental State Examination, Clinician's Interview-Based Impression of Change).
 - Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
- Data Analysis: The primary efficacy endpoint is analyzed by comparing the change from baseline in the treatment groups to the placebo group.



Visualizations Signaling Pathway

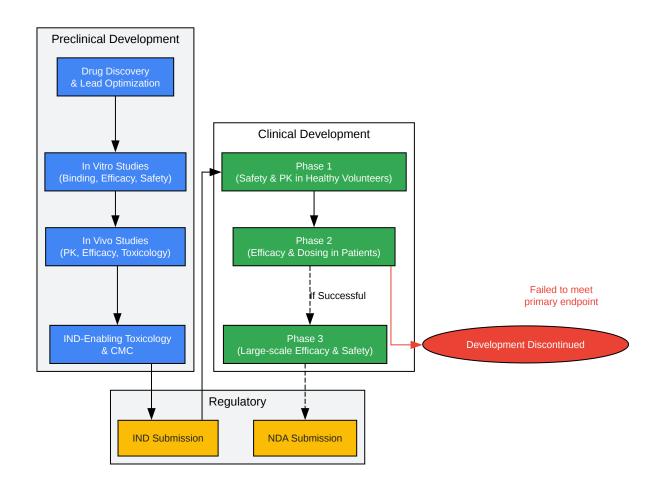


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Caption: **(Rac)-MEM 1003** blocks L-type calcium channels, inhibiting excessive Ca2+ influx and downstream neurotoxic signaling pathways.

Experimental Workflow





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Caption: The development pathway of **(Rac)-MEM 1003**, from preclinical studies to its discontinuation in Phase 2 clinical trials.

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